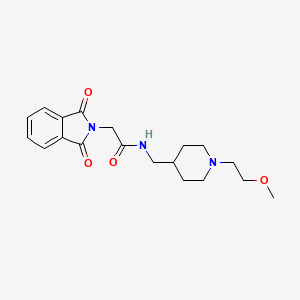
2-(1,3-dioxoisoindolin-2-yl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-dioxoisoindolin-2-yl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H25N3O4 and its molecular weight is 359.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide , with the CAS number 953992-06-8 , is a synthetic derivative of isoindoline and has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H25N3O4
- Molecular Weight : 359.4 g/mol
- Structure : The compound features a complex structure that includes a dioxoisoindoline moiety and a piperidine ring, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that the compound exhibits various biological activities, primarily in the context of cancer treatment and neuroprotection.
Anticancer Activity
Several studies have investigated the compound's potential as an anticancer agent. It appears to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
Mechanism of Action :
- HSP90 Inhibition : The compound has been shown to inhibit Heat Shock Protein 90 (HSP90), which is crucial for the stability of many oncogenic proteins. By disrupting HSP90 function, the compound can lead to the degradation of these proteins, thereby inhibiting tumor growth .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspase pathways, which are essential for programmed cell death.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated significant tumor reduction in xenograft models | In vivo testing on mice with human tumor xenografts |
| Study 2 | Induced apoptosis in various cancer cell lines | In vitro assays using breast and lung cancer cell lines |
| Study 3 | Showed potential neuroprotective effects in models of neurodegeneration | In vitro studies on neuronal cell cultures exposed to oxidative stress |
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases.
Mechanism :
- Antioxidant Activity : The compound may exert protective effects by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal tissues.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-26-11-10-21-8-6-14(7-9-21)12-20-17(23)13-22-18(24)15-4-2-3-5-16(15)19(22)25/h2-5,14H,6-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLIUIFSANNHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














